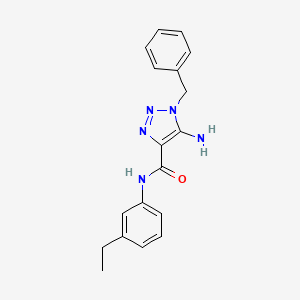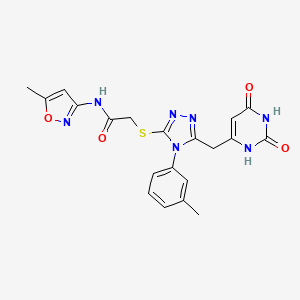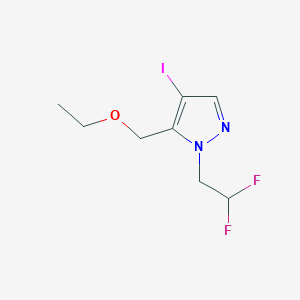
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of “N-[(2,5-dimethylfuran-3-yl)methyl]-3,3-dimethylbutanamide” involves the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.Molecular Structure Analysis
The molecular structure of related compounds like “N-(2,5-dimethylfuran-3-yl)-N-phenylformamide” contains a total of 30 bond(s), 17 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 Furane(s) .Chemical Reactions Analysis
A renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol was realized over various catalysts . During the tandem reaction, multiple competitive reactions occur, among which the hydrolysis of 2,5-DMF to 2,5-hexanedione, further dehydrating to 3-methyl-2-cyclopenten-1-one is the most detrimental to the main reaction .Scientific Research Applications
Alzheimer's Disease Imaging
One significant application of compounds related to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1-naphthamide is in Alzheimer's disease research. Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative of a similar naphthyl compound in positron emission tomography (PET) imaging. This technique helped in determining the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients, facilitating diagnostic assessment and response-monitoring during treatments (Shoghi-Jadid et al., 2002).
Carcinogenicity Testing
Radomski et al. (1971) conducted research on the carcinogenicity of various naphthylamine derivatives, including N-hydroxy-naphthylamine. Their study provided insights into the carcinogenic potential of these compounds, contributing to safety evaluations in pharmacology and environmental health (Radomski et al., 1971).
Chemosensors and Fluorescent Probes
Research on naphthyl derivatives has also extended to the development of chemosensors. For instance, Ding et al. (2013) synthesized a chemosensor based on a naphthalene compound for detecting Al(III) ions. This research has implications for environmental monitoring and bioimaging applications (Ding et al., 2013).
Biomass-Derived Chemicals
In the field of sustainable chemistry, Dutta and Mascal (2014) explored the use of 2,5-dimethylfuran derivatives for developing biofuels and polymers. This research is crucial for advancing renewable energy and sustainable materials (Dutta & Mascal, 2014).
Anticancer Research
Naphthylamine derivatives have also been investigated for their potential in cancer research. Berardi et al. (2005) studied the binding affinities and antiproliferative activity of various naphthylamine derivatives, which could lead to new therapeutic options for cancer treatment (Berardi et al., 2005).
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-10-17(13(2)23-12)18(21)11-20-19(22)16-9-5-7-14-6-3-4-8-15(14)16/h3-10,18,21H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTXNLPSPHDCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)
![N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2893321.png)

![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2893329.png)
![6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2893330.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893332.png)
![(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2893333.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2893334.png)